1-(4-Methoxybenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

Structure-Activity Relationship (SAR) TGF-beta signaling Piperidine urea

This 4-methoxybenzyl thiophen-2-ylmethyl piperidine urea (1207010-98-7) is a rationally selected chemical probe for elucidating structure-activity relationships at sEH and TGF-β targets. Unlike common cyclohexyl (SRI-011381) or 4-fluorobenzyl analogs, its distinct 4-methoxybenzyl donor/acceptor profile and thiophene terminus uniquely modulate target engagement. Procuring this exact CAS avoids undocumented activity shifts caused by 'close analog' substitution. Ideal for CNS-penetrant library expansion with a favorable XLogP3 of 2.8.

Molecular Formula C20H27N3O2S
Molecular Weight 373.52
CAS No. 1207010-98-7
Cat. No. B2760657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea
CAS1207010-98-7
Molecular FormulaC20H27N3O2S
Molecular Weight373.52
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)CC3=CC=CS3
InChIInChI=1S/C20H27N3O2S/c1-25-18-6-4-16(5-7-18)13-21-20(24)22-14-17-8-10-23(11-9-17)15-19-3-2-12-26-19/h2-7,12,17H,8-11,13-15H2,1H3,(H2,21,22,24)
InChIKeyOTMQNAQLIGJIRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxybenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea (CAS 1207010-98-7): Chemical Profile and Research Procurement Considerations


1-(4-Methoxybenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea (CAS 1207010-98-7) is a synthetic small-molecule urea derivative with a molecular formula of C20H27N3O2S and a molecular weight of 373.5 g/mol [1]. It belongs to a class of piperidine-containing ureas that have been investigated as modulators of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a target implicated in neurodegenerative disorders including Alzheimer's disease [2]. The compound's structure features a 4-methoxybenzyl substituent on one urea nitrogen and a thiophen-2-ylmethylpiperidine moiety on the other, distinguishing it from related benzyl urea derivatives that typically employ fluorobenzyl, chlorobenzyl, or unsubstituted cycloalkyl groups. Limited but targeted data exist to guide scientific procurement decisions.

Procurement Risks of Generic Substitution for 1-(4-Methoxybenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea


Within the broader class of piperidine urea derivatives, small structural modifications profoundly alter target engagement and biological outcomes. The patents defining this chemical space, including US 9,796,674, US 10,377,744, and US 11,123,311, explicitly disclose that varying the N-benzyl substituent (e.g., 4-methoxy, 4-fluoro, 4-chloro, unsubstituted) or the N'-piperidine substitution (e.g., thiophen-2-ylmethyl, cyclohexyl, methylsulfonyl) generates compounds with divergent potency at targets such as soluble epoxide hydrolase (sEH) and TGF-β signaling [1][2]. A procurement decision to substitute this specific CAS number with a 'close analog' without verifying the quantitative impact of the 4-methoxybenzyl and thiophen-2-ylmethyl groups on the desired assay endpoint risks selecting a compound with substantially different—and potentially undocumented—activity. The following evidence details where measurable differentiation versus nearest structural comparators can be asserted.

Quantitative Differentiation Guide for Sourcing 1-(4-Methoxybenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea


Structural Differentiation: 4-Methoxybenzyl vs. 4-Fluorobenzyl vs. Cyclohexyl Substituents in Urea Derivatives

The compound of interest incorporates a 4-methoxybenzyl group, whereas the prototypical TGF-β agonist SRI-011381 employs a cyclohexyl group and the lead compound in US 9,796,674 (designated 11H) features a 4-fluorobenzyl substituent [1]. The patent explicitly defines general Formula I where R1 is a substituted phenyl, particularly halogen- or fluorine-substituted [1]. The 4-methoxy substitution introduces a hydrogen-bond accepting and electron-donating group absent in the fluorobenzyl and cyclohexyl comparators, altering both lipophilicity and target binding topology.

Structure-Activity Relationship (SAR) TGF-beta signaling Piperidine urea

Piperidine N-Substituent Differentiation: Thiophen-2-ylmethyl vs. Methylsulfonyl and Tetrahydrofuran Analogs

This compound carries a thiophen-2-ylmethyl substituent on the piperidine nitrogen, a feature that distinguishes it from commercially available analogs such as 1-(4-methoxybenzyl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea, which bears an electron-withdrawing methylsulfonyl group, and 1-(4-methoxybenzyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea, which carries a saturated oxygen heterocycle . The thiophene sulfur atom provides unique electronic character and potential for specific polar interactions not present in the methylsulfonyl or tetrahydrofuran comparators.

Piperidine N-substitution Sulfur-containing heterocycle Ligand efficiency

Computed Physicochemical Property Profile vs. SRI-011381

Computed properties from PubChem provide a baseline differentiation from the well-characterized TGF-β agonist SRI-011381 (1-benzyl-3-cyclohexyl-1-(piperidin-4-ylmethyl)urea). The target compound has a higher molecular weight (373.5 vs. ~329.5 g/mol for SRI-011381 free base) and a different hydrogen bond donor/acceptor profile due to the methoxy and thiophene groups [1]. Its calculated XLogP3-AA of 2.8 places it within a favorable lipophilicity range for CNS penetration, a key attribute for neurodegenerative disease targets [1].

Drug-likeness Lipophilicity CNS drug discovery

Patent-Disclosed Application Space: TGF-β Signaling and Soluble Epoxide Hydrolase (sEH) Dual Potential

The compound's structural scaffold falls within the claims of US 9,796,674 (TGF-β signaling agonists for Alzheimer's disease) and the US 10,377,744 patent family (piperidine urea derivatives as sEH inhibitors for neurodegenerative diseases) [1][2]. While specific IC50 or Ki values for this exact CAS number are not publicly disclosed in peer-reviewed literature, BindingDB entries for structurally related piperidine ureas within the same patent families report sEH Ki values in the low nanomolar range (e.g., 1.40 nM for Compound 1 in US 11,123,311) [2]. This class-level potency benchmark suggests the target compound may possess comparable sEH inhibitory activity, though direct confirmation requires experimental validation.

TGF-beta agonism Soluble epoxide hydrolase inhibition Neurodegeneration

Recommended Application Scenarios for Procuring 1-(4-Methoxybenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea


Structure-Activity Relationship (SAR) Expansion of TGF-β Agonist Chemotypes

Research groups actively investigating TGF-β signaling agonists for Alzheimer's disease, as described in US 9,796,674, can procure this compound to systematically probe the effect of replacing the 4-fluorobenzyl (Compound 11H) or cyclohexyl (SRI-011381) groups with a 4-methoxybenzyl substituent on TGF-β pathway activation. The distinct electronic and hydrogen-bonding properties of the methoxy group, combined with the thiophene-containing piperidine terminus, expand the SAR landscape beyond the patent's exemplified compounds [1].

Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Cascade

Given the nanomolar sEH inhibitory activity reported for structurally related piperidine ureas in the US 10,377,744 / US 11,123,311 patent family, this compound is suitable for inclusion in sEH inhibitor screening cascades, particularly where a thiophene-containing pharmacophore is desired. Its divergence from the more common aryl- or cycloalkyl-substituted analogs provides a unique chemical probe for sEH binding site exploration [2].

CNS Penetration-Focused Medicinal Chemistry Programs

With a computed XLogP3 of 2.8, molecular weight of 373.5 g/mol, and 2 hydrogen bond donors, this compound falls within favorable CNS drug-like property space. It is an appropriate procurement choice for medicinal chemistry teams optimizing CNS-penetrant piperidine ureas, where its lower lipophilicity relative to SRI-011381 (estimated XLogP ≈ 3.5) is predicted to reduce non-specific tissue binding and improve free drug concentration in the brain [1].

Chemical Biology Tool Compound for Thiophene Pharmacophore Validation

The thiophen-2-ylmethyl substituent distinguishes this compound from the vast majority of commercially available piperidine urea derivatives, which predominantly feature phenyl, benzyl, sulfonyl, or saturated heterocycle N-substituents. Researchers seeking to validate the thiophene moiety as a privileged fragment in sEH or TGF-β target engagement can use this compound as a rationally selected chemical probe, complementing existing tool libraries .

Quote Request

Request a Quote for 1-(4-Methoxybenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.